![molecular formula C9H16O3 B2397914 2-[1-(Methoxymethyl)cyclopentyl]acetic acid CAS No. 1889645-27-5](/img/structure/B2397914.png)
2-[1-(Methoxymethyl)cyclopentyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Methoxymethyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C9H16O3 It features a cyclopentane ring substituted with a methoxymethyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride to form 1-(Methoxymethyl)cyclopentanol. This intermediate is then oxidized to 1-(Methoxymethyl)cyclopentanone using an oxidizing agent like pyridinium chlorochromate. Finally, the acetic acid moiety is introduced through a Grignard reaction with ethylmagnesium bromide followed by acidic workup to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
2-[1-(Methoxymethyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl derivatives.
科学研究应用
2-[1-(Methoxymethyl)cyclopentyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. Its methoxymethyl group can enhance its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The acetic acid moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 2-[1-(Methoxymethyl)cyclohexyl]acetic acid
- 2-[1-(Methoxymethyl)cyclopropyl]acetic acid
- 2-[1-(Methoxymethyl)cyclobutyl]acetic acid
Uniqueness
2-[1-(Methoxymethyl)cyclopentyl]acetic acid is unique due to its specific ring size and substitution pattern. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile scaffold for further functionalization. The methoxymethyl group enhances its solubility and reactivity, while the acetic acid moiety offers opportunities for various chemical transformations.
属性
IUPAC Name |
2-[1-(methoxymethyl)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-7-9(6-8(10)11)4-2-3-5-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNZBYZFMAJAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
![1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B2397832.png)
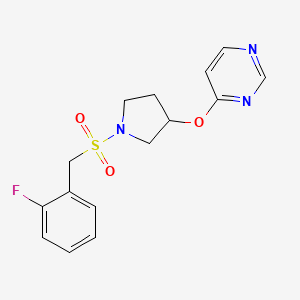
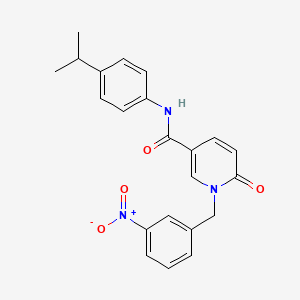
![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)
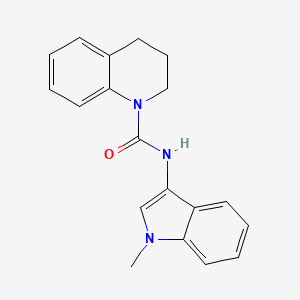
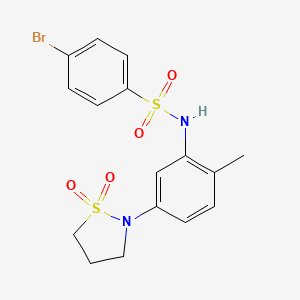
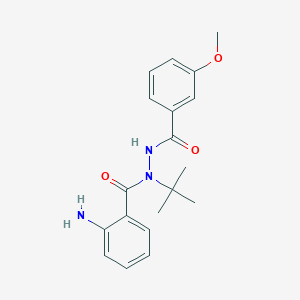
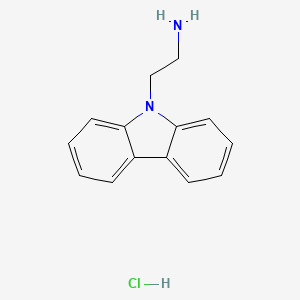
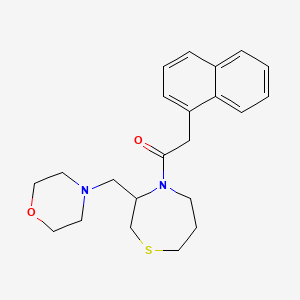
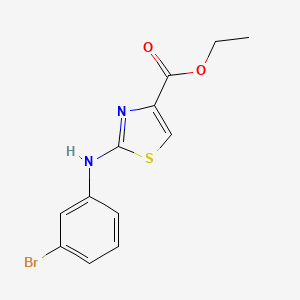
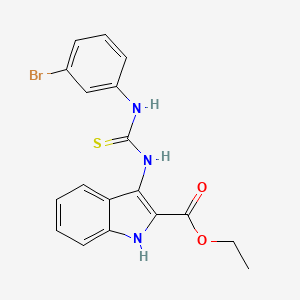

![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
